An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde
Abstract: This technical guide provides a comprehensive predictive and methodological overview of the novel compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde. As direct experimental data for this specific molecule is not yet prevalent in scientific literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on an analysis of its constituent moieties—3-chloro-1H-1,2,4-triazole and nicotinaldehyde. Furthermore, it details robust, field-proven experimental protocols for its synthesis, purification, structural elucidation, and the empirical determination of its key physicochemical parameters. This guide is designed to empower researchers to synthesize, characterize, and evaluate this promising heterocyclic compound for potential therapeutic applications.
Introduction: A Molecule of Predicted Potential
The rational design of novel therapeutic agents frequently involves the strategic combination of well-established pharmacophores. The target molecule, 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde, represents a compelling fusion of two such scaffolds: the 1,2,4-triazole ring and the nicotinaldehyde framework.
The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs, including the antifungal agents fluconazole and itraconazole.[1][2] This five-membered heterocycle is known for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups.[3] Derivatives of 1,2,4-triazole exhibit a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The inclusion of a chlorine atom on the triazole ring is expected to modulate its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets.
The nicotinaldehyde (pyridine-3-carbaldehyde) scaffold is a derivative of nicotinic acid (Vitamin B3) and serves as a versatile synthetic intermediate in the development of pharmaceuticals.[4] The pyridine ring is a common feature in drug molecules, influencing solubility and receptor-binding capabilities, while the aldehyde group offers a reactive handle for further chemical modification or direct interaction with biological macromolecules, such as enzyme active sites.[5]
This guide provides a predictive analysis of the key physicochemical properties of the title compound and establishes a complete workflow for its synthesis and empirical characterization. The methodologies described are grounded in established principles of organic and analytical chemistry, providing a self-validating framework for investigation.
Predicted Physicochemical Properties
The following properties for 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde are predicted based on the known values of its parent structures, 3-chloro-1H-1,2,4-triazole and nicotinaldehyde. These estimations provide a baseline for experimental design and interpretation.
| Property | Predicted Value | Rationale and Component Data |
| Molecular Formula | C₈H₄ClN₅O | Assembled from structural components. |
| Molecular Weight | 221.60 g/mol | Calculated from the molecular formula. |
| logP (Octanol/Water) | 0.8 - 1.5 | Nicotinaldehyde has a logP of ~0.57.[2] 3-Chloro-1,2,4-triazole has a logP of ~0.28.[3] Combining these lipophilic and polar fragments is expected to result in a modest increase in overall lipophilicity. |
| Aqueous Solubility | Moderately Soluble | Nicotinaldehyde is miscible with water.[2] 3-Chloro-1,2,4-triazole is soluble in methanol.[6] The combined structure is larger and more complex, likely reducing aqueous solubility compared to nicotinaldehyde, but the presence of multiple nitrogen atoms should maintain moderate solubility. |
| pKa (Acidic) | ~7-8 | The N-H proton of the 1,2,4-triazole ring is weakly acidic. The pKa of the parent 1,2,4-triazole is approximately 10.26. The electron-withdrawing chlorine atom is expected to lower this value significantly. |
| pKa (Basic) | ~1-2 | The pyridine nitrogen is basic. The pKb of nicotinaldehyde is 3.3, corresponding to a pKa of the conjugate acid of ~3.43.[7][8] The electron-withdrawing triazole substituent at the 2-position is expected to decrease the basicity of the pyridine nitrogen. |
| Appearance | Off-white to yellow solid | Predicted based on similar N-substituted heterocyclic aldehydes. |
Proposed Synthesis and Purification Workflow
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde can be plausibly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the activation of the 2-position of the pyridine ring by the electron-withdrawing aldehyde group (or a precursor).
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Causality: The choice of an SNAr reaction is based on the known reactivity of 2-halopyridines, especially when an electron-withdrawing group is present at the 3-position, which stabilizes the Meisenheimer intermediate.[9] Using the sodium salt of 3-chloro-1H-1,2,4-triazole, prepared in situ with sodium hydride (NaH), creates a potent nucleophile necessary to displace the chloride from the pyridine ring.
-
Preparation of the Triazole Salt:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-1H-1,2,4-triazole (1.1 equivalents).
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Add anhydrous dimethylformamide (DMF) to dissolve the triazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of the triazole.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-chloronicotinaldehyde (1.0 equivalent) in anhydrous DMF.
-
Add the solution of 2-chloronicotinaldehyde dropwise to the prepared triazole salt suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol: Purification by Column Chromatography
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase provides a robust system for separating the desired product from unreacted starting materials and non-polar byproducts.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in hexanes.
-
Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of increasing ethyl acetate concentration in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde.
Structural Elucidation and Purity Assessment
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is required.
Caption: A comprehensive workflow for the analytical characterization of the title compound.
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¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This is essential for confirming the connectivity of the triazole and pyridine rings and the position of the substituents.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which confirms the elemental composition (C₈H₄ClN₅O).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretch of the aldehyde and the C=N and C-Cl bonds of the heterocyclic rings.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[10] A sharp, single peak at a specific retention time indicates a high degree of purity. This method is crucial for lot release in drug development.[11]
Experimental Protocols for Physicochemical Characterization
Protocol: Determination of logP by Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (logP), a critical measure of a drug's lipophilicity.[12][13] It directly measures the partitioning of the compound between a non-polar (n-octanol) and an aqueous phase, which is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that is detectable by HPLC-UV.
-
Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]). The procedure should be repeated at least three times.[14]
Protocol: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a precise and reliable method for determining the pKa of ionizable groups in a molecule.[1] This is critical as the ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[15] The method relies on monitoring pH changes upon the addition of a titrant to determine the inflection point, which corresponds to the pKa.[16]
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). Ensure the solution's ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[1]
-
Titration (for acidic pKa):
-
Acidify the sample solution to ~pH 2 with a standardized HCl solution.
-
Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Titration (for basic pKa):
-
Basify the sample solution to ~pH 11 with standardized NaOH.
-
Titrate with standardized HCl solution (e.g., 0.1 M), recording the pH after each addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).[17]
Potential Applications and Future Directions
Given the established biological activities of its constituent scaffolds, 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a promising candidate for screening in several therapeutic areas. The triazole moiety suggests potential antifungal or antimicrobial activity. The overall structure, combining a halogenated heterocycle with a pyridine ring, is also common in anticancer agents and enzyme inhibitors , such as kinase inhibitors. The aldehyde functionality could act as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites.
Future research should focus on:
-
Synthesis and Confirmation: Executing the proposed synthetic and analytical workflows to obtain and fully characterize the compound.
-
Biological Screening: Evaluating the compound's activity in a panel of assays, including antifungal, antibacterial, and anticancer cell line proliferation assays.
-
Mechanism of Action Studies: If activity is observed, subsequent studies should aim to identify the specific biological target and mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on both the triazole and pyridine rings to optimize potency and selectivity.
References
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Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC, National Center for Biotechnology Information. Available at: [Link]
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Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
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LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
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How should the acid dissociation constant pKa be measured?. Kyoto Electronics Manufacturing Co.,Ltd.. Available at: [Link]
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